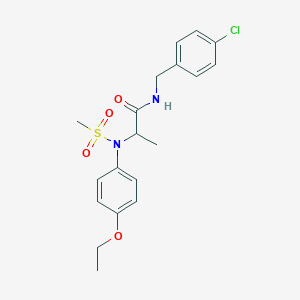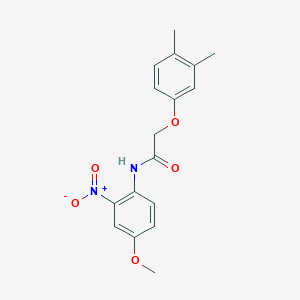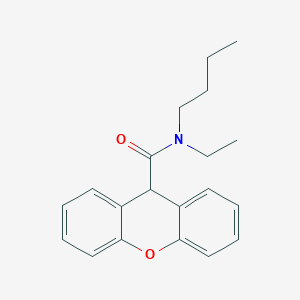![molecular formula C17H26ClN3O B3981238 4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide](/img/structure/B3981238.png)
4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide
Übersicht
Beschreibung
4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide is a chemical compound that is commonly known as CDMB. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential use in treating various neurological disorders.
Wirkmechanismus
CDMB works by inhibiting the reuptake of dopamine by the 4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide. This results in increased levels of dopamine in the synaptic cleft, which leads to enhanced neurotransmission. The increased dopamine levels are responsible for the therapeutic effects of CDMB.
Biochemical and Physiological Effects
CDMB has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which leads to enhanced neurotransmission. This, in turn, leads to improved cognitive function, motor function, and mood. CDMB has also been shown to have neuroprotective effects, which may be beneficial in treating various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CDMB is its selectivity for the 4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide. This makes it an ideal tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of CDMB is its relatively short half-life, which may limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on CDMB. One area of research is the development of more potent and selective inhibitors of the 4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide. Another area of research is the development of novel therapeutic agents for the treatment of various neurological disorders. Additionally, research is needed to better understand the mechanisms of action of CDMB and its potential side effects.
Conclusion
In conclusion, CDMB is a potent and selective inhibitor of the this compound that has been extensively studied for its potential use in treating various neurological disorders. It works by increasing dopamine levels in the brain, which leads to enhanced neurotransmission. While there are limitations to its use, CDMB has many advantages for lab experiments and has the potential to lead to the development of novel therapeutic agents. Further research is needed to fully understand its mechanisms of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
CDMB has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which is responsible for its therapeutic effects.
Eigenschaften
IUPAC Name |
4-[[1-(2-chlorophenyl)piperidin-4-yl]amino]-N,N-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-20(2)17(22)8-5-11-19-14-9-12-21(13-10-14)16-7-4-3-6-15(16)18/h3-4,6-7,14,19H,5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSXFDJHRFLJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCNC1CCN(CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-fluorobenzyl)thio]phenyl}-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3981164.png)
![N-{2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3981168.png)
![2-({[3-(2-chlorophenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3981171.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3981177.png)
![N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B3981179.png)


![2-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-phenylacetamide](/img/structure/B3981208.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-biphenylcarboxamide](/img/structure/B3981221.png)

![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3981259.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3981273.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3981278.png)